molecular formula C6H9N B12857965 3-Ethynyl-3-methyl-azetidine

3-Ethynyl-3-methyl-azetidine

Cat. No.: B12857965
M. Wt: 95.14 g/mol
InChI Key: YHIZQYVPVZNAOH-UHFFFAOYSA-N
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Description

3-Ethynyl-3-methyl-azetidine is a four-membered nitrogen-containing heterocycle with an ethynyl group and a methyl group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-3-methyl-azetidine typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 3-methyl-azetidine and an ethynylating agent.

    Ethynylation Reaction: The ethynyl group is introduced via a nucleophilic substitution reaction. Common reagents for this step include ethynyl halides (e.g., ethynyl bromide) and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-3-methyl-azetidine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

    Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the ethynyl or methyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution or OsO₄ in the presence of a co-oxidant.

    Reduction: LiAlH₄ in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of saturated azetidine derivatives.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

3-Ethynyl-3-methyl-azetidine and its derivatives are being investigated for their potential therapeutic effects. The unique structure of azetidines allows them to interact with biological targets effectively, making them suitable candidates for drug development.

Antidepressant Activity

Research has indicated that certain azetidine derivatives exhibit significant antidepressant properties. For instance, compounds derived from 3-methylene azetidine have shown efficacy in reversing the effects of reserpine and antagonizing tetrabenazine, suggesting potential use in treating depression . The pharmacological activity of these compounds points to their ability to modulate neurotransmitter systems involved in mood regulation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of nitrogen-containing heterocycles, including azetidines. These compounds have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The structural features of this compound may contribute to its ability to disrupt bacterial cell functions.

Synthetic Applications

The synthesis of this compound is facilitated by innovative methodologies that enhance its utility in organic chemistry. These synthetic strategies not only allow for the creation of this compound but also enable the exploration of its derivatives.

Photoredox Catalysis

A recent advancement in azetidine synthesis involves photoredox copper catalysis, which has been employed to create highly functionalized azetidines from tertiary alkylamines and alkynes. This method showcases the versatility of azetidines in constructing complex molecular frameworks relevant to medicinal chemistry . The ability to modify these compounds post-synthesis opens avenues for developing new therapeutic agents.

Late-stage Functionalization

The introduction of this compound into complex molecular environments allows for late-stage modifications, which is crucial for drug discovery processes. This flexibility can lead to the development of novel compounds with tailored biological activities, enhancing their therapeutic potential .

Case Study 1: Antidepressant Efficacy

A study investigating the antidepressant effects of methylene-3-azetidine derivatives demonstrated significant improvements in animal models subjected to stress-induced depression tests. The results indicated that these compounds could serve as a foundation for developing new antidepressants with fewer side effects compared to traditional medications .

Case Study 2: Antimicrobial Activity

In another research effort, a series of azetidine derivatives were synthesized and tested against Mycobacterium tuberculosis. The findings revealed that specific modifications on the azetidine ring structure enhanced antimicrobial potency, suggesting that this compound could be a lead compound for further development in anti-tubercular therapies .

Summary Table of Applications

Application AreaDescriptionKey Findings
Antidepressant ActivityModulation of neurotransmitter systemsSignificant effects in reversing reserpine-induced depression
Antimicrobial PropertiesActivity against bacterial strainsEffective against Staphylococcus aureus and M.tb
Synthetic MethodologiesInnovative synthesis techniquesUtilization of photoredox catalysis for functionalization
Drug DevelopmentPotential for late-stage modificationsEnhances therapeutic potential through structural diversity

Biological Activity

3-Ethynyl-3-methyl-azetidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key information.

  • Molecular Formula : C6H9N
  • Molecular Weight : 97.14 g/mol
  • IUPAC Name : 3-Ethynyl-3-methylazetidine

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and infectious disease treatment.

Antitumor Activity

A study investigated the compound's ability to inhibit estrogen receptor alpha (ER-α) degradation in breast cancer models. The fluoromethyl azetidine group was found to enhance the degradation efficacy significantly, leading to tumor regression in tamoxifen-resistant breast cancer xenografts. In vitro assays showed that compounds with this structural modification achieved up to 97% efficacy in degrading ER-α, which is crucial for the proliferation of estrogen-dependent tumors .

Antimicrobial Properties

In another study focusing on azetidine derivatives, compounds similar to this compound were evaluated for their antimicrobial properties against various bacterial strains. Results indicated strong inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It modulates receptor activity, particularly estrogen receptors, which play a significant role in breast cancer development.
  • Cellular Interference : The compound interferes with cellular processes critical for tumor growth and survival.

Case Study 1: Breast Cancer Treatment

In a clinical trial involving patients with metastatic estrogen receptor-positive breast cancer, compounds derived from this compound demonstrated significant tumor regression and reduced intratumoral ER-α levels. These findings highlight the compound's potential as a therapeutic agent in resistant cancer forms .

Case Study 2: Antimicrobial Efficacy

A comparative study on azetidine derivatives revealed that this compound exhibited superior antimicrobial activity compared to standard antibiotics. The compound was tested against various pathogens, showing promising results in inhibiting bacterial growth .

Data Tables

Biological Activity Efficacy (%) Reference
ER-α Degradation97
Antimicrobial ActivitySignificant Inhibition
Case Study Findings Reference
Breast CancerTumor regression in ER+ models
Antimicrobial EfficacyStrong inhibition against bacteria

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Ethynyl-3-methyl-azetidine, and what key reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis of this compound derivatives often involves multi-step protocols. Key routes include:

  • Horner-Wadsworth-Emmons reaction : For constructing azetidine rings, followed by rhodium(I)-catalyzed conjugate addition of arylboronic acids to introduce substituents .
  • Deprotection strategies : Use of tert-butyl carbamate (Boc) groups to protect intermediates, with subsequent acidic deprotection (e.g., HCl in dioxane) to yield final compounds .
  • Critical parameters include catalyst loading (e.g., Rh(I) catalysts at 5-10 mol%), solvent choice (tetrahydrofuran or dichloromethane), and reaction time (12-24 hours for complete conversion). Purification via recrystallization (ethanol/water mixtures) or column chromatography is essential to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted to confirm structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies ethynyl protons (δ 2.5–3.5 ppm) and azetidine ring protons (δ 3.0–4.0 ppm). ¹³C NMR confirms the sp-hybridized carbon of the ethynyl group (~70–80 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ for C₆H₁₀N requires m/z 96.0813) .
  • Infrared (IR) Spectroscopy : Detects C≡C stretches (~2100–2260 cm⁻¹) and azetidine ring vibrations (~1450–1600 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors or dust, as azetidine derivatives may cause respiratory irritation .
  • Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize catalytic hydrogenation conditions to selectively reduce the ethynyl group in this compound derivatives without affecting other sensitive functionalities?

  • Methodological Answer :

  • Catalyst Selection : Lindlar catalyst (palladium on calcium carbonate with quinoline) enables partial hydrogenation of ethynyl to vinyl groups without over-reduction. Alternatively, ligand-modified Pd nanoparticles improve selectivity in continuous-flow systems .
  • Solvent and Pressure : Use methanol or ethyl acetate under moderate H₂ pressure (1–3 atm) to minimize side reactions. Monitor reaction progress via TLC or GC-MS to halt at the desired intermediate stage .

Q. What strategies are recommended for resolving discrepancies in reported synthetic yields of this compound derivatives across different literature sources?

  • Methodological Answer :

  • Variable Analysis : Compare reaction scales, solvent purity (anhydrous vs. technical grade), and catalyst batch activity. For example, Rh(I) catalysts from different suppliers may vary in ligand coordination, affecting turnover .
  • By-Product Identification : Use LC-MS to detect impurities (e.g., dimerization products from ethynyl groups) that reduce yield. Adjust stoichiometry or add inhibitors (e.g., TEMPO) to suppress side reactions .

Q. How does the stability of this compound vary under different storage conditions, and what analytical methods detect degradation?

  • Methodological Answer :

  • Storage Conditions : Store at –20°C under inert atmosphere (argon) in amber vials to prevent oxidation or moisture absorption. Avoid prolonged exposure to light, which can induce ring-opening reactions .
  • Degradation Monitoring : Accelerated stability studies (40°C/75% RH for 4 weeks) combined with HPLC analysis quantify decomposition products. Look for peaks corresponding to hydrolyzed azetidine or acetylene by-products .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Reaction Screen : Test divergent conditions (e.g., Sonogashira vs. Heck couplings) using standardized substrates. For example, Pd(PPh₃)₄/CuI in triethylamine may favor alkyne coupling, while Pd(OAc)₂ with bulky ligands could suppress it .
  • Computational Modeling : DFT calculations predict electronic effects of the methyl-azetidine substituent on reaction pathways, clarifying observed discrepancies .

Q. Tables

Key Synthetic Parameters Optimal Range Reference
Rh(I) Catalyst Loading5–10 mol%
Reaction Temperature (Deprotection)0–25°C
Hydrogenation Pressure (Lindlar Catalyst)1–3 atm H₂
Recrystallization Solvent (Purity >95%)Ethanol/Water (3:1)

Properties

Molecular Formula

C6H9N

Molecular Weight

95.14 g/mol

IUPAC Name

3-ethynyl-3-methylazetidine

InChI

InChI=1S/C6H9N/c1-3-6(2)4-7-5-6/h1,7H,4-5H2,2H3

InChI Key

YHIZQYVPVZNAOH-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)C#C

Origin of Product

United States

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